molecular formula C18H26N6O3 B4035369 2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol

Cat. No.: B4035369
M. Wt: 374.4 g/mol
InChI Key: IVHJFRLXJRXVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-yl}amino)ethanol is 374.20663871 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A key area of research for compounds with structures similar to 2-({4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-yl}amino)ethanol involves their synthesis and evaluation for antimicrobial properties. For instance, the synthesis and antimicrobial activity of new pyridine derivatives and triazole derivatives highlight the interest in developing novel antimicrobial agents. These studies focus on the creation of compounds through specific synthetic pathways and their subsequent evaluation against a variety of microbial strains to identify potential therapeutic applications (Patel, Agravat, & Shaikh, 2011); (Bektaş et al., 2010).

Kinetic and Mechanistic Studies

Another significant area of research involves kinetic and mechanistic studies of reactions involving compounds with similar structures. These studies aim to understand the underlying mechanisms and reaction kinetics to optimize synthetic pathways or elucidate biological activities. For example, investigations into the reactions of certain phenyl thionocarbonates with alicyclic amines provide insights into reaction kinetics and mechanisms, offering valuable information for designing more efficient synthesis methods or modifying compound structures to enhance biological activity (Castro et al., 2001).

Receptor Binding and Activity

Research also extends into the exploration of receptor binding and activity, where compounds structurally related to 2-({4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-yl}amino)ethanol are studied for their interactions with specific receptors, potentially offering new therapeutic targets. For instance, studies on the synthesis and evaluation of novel 5-HT1A serotonin receptor ligands aim to identify compounds with selective affinity and activity towards this receptor, which could have implications for treating various neurological and psychiatric disorders (Salerno et al., 2004).

Properties

IUPAC Name

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-3-27-18-21-16(19-8-13-25)20-17(22-18)24-11-9-23(10-12-24)14-4-6-15(26-2)7-5-14/h4-7,25H,3,8-13H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJFRLXJRXVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
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2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 3
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 4
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2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 5
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2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 6
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.